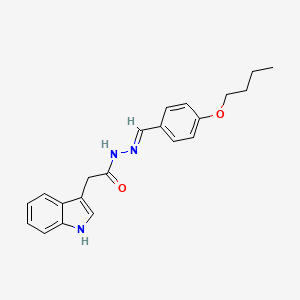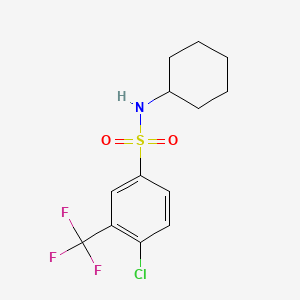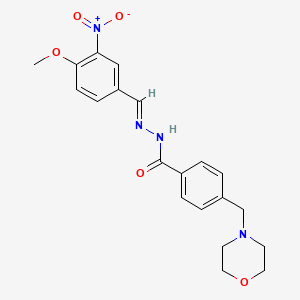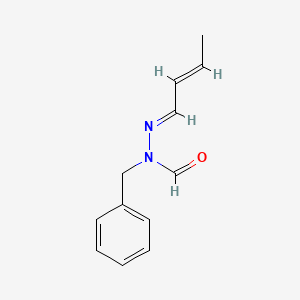![molecular formula C20H16N2O B5536966 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-[5-(4-Methylphenyl)-1H-pyrazol-3-yl]-1-naphthol involves efficient methodologies, including one-pot synthesis techniques. A notable approach is the green and efficient ammonium acetate-catalyzed one-pot synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives, showcasing the use of an inexpensive catalyst, easy workup, and improved yields (You, Lei, & Hu, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques, confirming their configurations and understanding the structural basis of their properties. For instance, the crystal structure of (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one has been determined, providing insights into its molecular arrangement and interaction patterns (Sharma et al., 2015).
Applications De Recherche Scientifique
Computational and Pharmacological Potential
The research focused on the computational and pharmacological potential of pyrazole novel derivatives, including a compound structurally related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. These compounds were evaluated for their binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The studies revealed varied pharmacological activities, including toxicity, tumour inhibition, antioxidant potential, analgesic, and anti-inflammatory actions, highlighting the compound's potential in therapeutic applications (Faheem, 2018).
Green Synthesis Approach
A green and efficient one-pot synthesis method for derivatives of 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol catalyzed by ammonium acetate was developed. This approach leverages the advantages of using an inexpensive and readily available catalyst, easy workup, and improved yields, signifying an eco-friendly and cost-effective method for synthesizing these compounds (You, Lei, & Hu, 2013).
Antioxidant and Anti-inflammatory Screening
A study conducted on the efficient synthesis of 3-hydroxynaphthalene-1, 4-dione derivatives via pseudo four-component reactions, which are structurally related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, showed significant in vitro antioxidant and anti-inflammatory activities. This highlights the compound's potential as a candidate for further investigation in the development of treatments for conditions associated with oxidative stress and inflammation (Kumar, Sribalan, & Padmini, 2017).
Photochromic Naphthopyrans
Research into the synthesis of photochromic naphthopyrans, involving reactions with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol derivatives, explored the production of new classes of photochromic compounds. These studies contribute to the understanding of the photochromic properties of naphthopyrans and their potential applications in materials science, particularly in developing new photoresponsive materials (Gabbutt, Heron, Instone, Thomas, Partington, Hursthouse, & Gelbrich, 2003).
Opto-Electronic Materials
A study on novel heterocyclic compounds, including those related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, focused on their application as blue and green emissive materials for opto-electronics. The synthesized materials were characterized for their thermal, surface morphology, and optical properties, demonstrating their potential in opto-electronic applications due to their significant emission properties (Ramkumar & Kannan, 2015).
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-13-6-8-15(9-7-13)18-12-19(22-21-18)17-11-10-14-4-2-3-5-16(14)20(17)23/h2-12,23H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBNPEHPWBMZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]naphthalen-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)


![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)